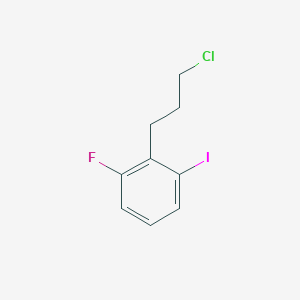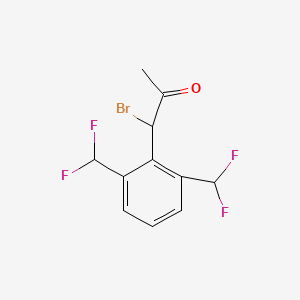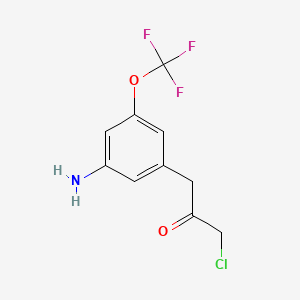
1-(3-Chloropropyl)-2-fluoro-6-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-fluoro-6-iodobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the 3-chloropropyl group. One common method involves the following steps:
Halogenation: The benzene ring is first iodinated using iodine and a suitable oxidizing agent such as nitric acid.
Alkylation: The final step involves the alkylation of the benzene ring with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives such as 1-(3-azidopropyl)-2-fluoro-6-iodobenzene.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-fluoro-6-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
- 1-(3-Chloropropyl)-2-fluoro-4-iodobenzene
- 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene
- 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene
Comparison: 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene is unique due to the specific positioning of the substituents on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C9H9ClFI |
|---|---|
Peso molecular |
298.52 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
Clave InChI |
HIWLSDYBTAOUEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)CCCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)











![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
